Cas no 22204-87-1 (1-Piperazinepropanamine,4-(4-methoxyphenyl)-N,N-dimethyl-, hydrochloride (1:2))

1-Piperazinepropanamine,4-(4-methoxyphenyl)-N,N-dimethyl-, hydrochloride (1:2) structure
22204-87-1 structure
Product Name:1-Piperazinepropanamine,4-(4-methoxyphenyl)-N,N-dimethyl-, hydrochloride (1:2)
Numero CAS:22204-87-1
MF:C16H29Cl2N3O
MW:350.32696223259
CID:260804
PubChem ID:31058
Update Time:2025-04-19

1-Piperazinepropanamine,4-(4-methoxyphenyl)-N,N-dimethyl-, hydrochloride (1:2) Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Piperazinepropanamine,4-(4-methoxyphenyl)-N,N-dimethyl-, hydrochloride (1:2)
    • 3-[4-(4-methoxyphenyl)piperazin-1-yl]-N,N-dimethylpropan-1-amine,dihydrochloride
    • 1-(3-DIMETHYLAMINOPROPYL)-4-(PARA-METHOXYPHENYL)PIPERAZINE DIHYDROCHLORIDE
    • Piperazine, 1-(3-(dimethylamino)propyl)-4-(p-methoxyphenyl)-, dihydrochloride (8CI)
    • 3-[4-(4-methoxyphenyl)piperazin-1-yl]-N,N-dimethylpropan-1-amine;dihydrochloride
    • 1-Piperazinepropanamine, 4-(4-methoxyphenyl)-N,N-dimethyl-, dihydrochloride
    • CL 71366
    • CL-71366
    • 22204-87-1
    • CL-71,366
    • DTXSID00176754
    • Piperazine, 1-(3-(dimethylamino)propyl)-4-(p-methoxyphenyl)-, dihydrochloride
    • 1-PIPERAZINEPROPANAMINE, 4-(4-METHOXYPHENYL)-N,N-DIMETHYL-, HYDROCHLORIDE (1:2)
    • NU2YTI4MR9
    • 1-(3-Dimethylaminopropyl)-4-(p-methoxyphenyl)piperazine dihydrochloride
    • UNII-NU2YTI4MR9
    • Inchi: 1S/C16H27N3O.2ClH/c1-17(2)9-4-10-18-11-13-19(14-12-18)15-5-7-16(20-3)8-6-15;;/h5-8H,4,9-14H2,1-3H3;2*1H
    • Chiave InChI: PKYZVSXRPGNJOW-UHFFFAOYSA-N
    • Sorrisi: Cl.Cl.O(C)C1C=CC(=CC=1)N1CCN(CCCN(C)C)CC1

Proprietà calcolate

  • Massa esatta: 349.16907
  • Massa monoisotopica: 349.168768
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 6
  • Complessità: 256
  • Conteggio di unità legate in modo Covalent: 3
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 19

Proprietà sperimentali

  • Punto di ebollizione: 400°Cat760mmHg
  • Punto di infiammabilità: 114.5°C
  • PSA: 18.95
Fornitori consigliati
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.